5-Bromo-7-(difluoromethyl)-2,3-dihydro-1-benzofuran
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Bromo-7-(difluoromethyl)-2,3-dihydro-1-benzofuran is a chemical compound with the following structural formula:
C9H6BrF2O
It belongs to the class of benzofuran derivatives and contains bromine and difluoromethyl functional groups. The compound’s systematic name reflects its molecular structure, emphasizing the bromine substitution at position 5 and the difluoromethyl group at position 7.
Vorbereitungsmethoden
Synthetic Routes:: Several synthetic routes exist for the preparation of 5-Bromo-7-(difluoromethyl)-2,3-dihydro-1-benzofuran. One common approach involves the bromination of a suitable precursor, followed by introduction of the difluoromethyl group. Specific reaction conditions and reagents may vary, but the overall strategy aims to achieve the desired substitution pattern.
Industrial Production:: While industrial-scale production methods are not widely documented, research laboratories often synthesize this compound for scientific investigations.
Analyse Chemischer Reaktionen
Reactivity:: 5-Bromo-7-(difluoromethyl)-2,3-dihydro-1-benzofuran can participate in various chemical reactions, including:
Substitution Reactions: The bromine atom at position 5 can undergo nucleophilic substitution.
Oxidation and Reduction Reactions: Depending on reaction conditions, the compound may be oxidized or reduced.
Ring-Opening Reactions: The benzofuran ring can open under specific conditions.
Bromine (Br₂): Used for bromination.
Difluoromethylating Agents: To introduce the difluoromethyl group.
Base or Acid Catalysts: Facilitate specific transformations.
Major Products:: The major products depend on the specific reaction conditions. Bromination typically yields this compound as the primary product.
Wissenschaftliche Forschungsanwendungen
Chemistry::
Building Block: Used in the synthesis of more complex molecules.
Fluorinated Compounds: Valuable for medicinal chemistry due to fluorine’s unique properties.
Drug Discovery: Researchers explore its potential as a scaffold for drug development.
Fluorinated Pharmaceuticals: Fluorine-containing compounds often exhibit improved pharmacokinetics.
Agrochemicals: May find applications in crop protection.
Materials Science: Potential use in designing functional materials.
Wirkmechanismus
The exact mechanism by which 5-Bromo-7-(difluoromethyl)-2,3-dihydro-1-benzofuran exerts its effects remains an active area of research. It likely interacts with specific molecular targets or pathways, influencing biological processes.
Vergleich Mit ähnlichen Verbindungen
While 5-Bromo-7-(difluoromethyl)-2,3-dihydro-1-benzofuran is unique due to its specific substitution pattern, other benzofuran derivatives with similar functionalities include:
Eigenschaften
Molekularformel |
C9H7BrF2O |
---|---|
Molekulargewicht |
249.05 g/mol |
IUPAC-Name |
5-bromo-7-(difluoromethyl)-2,3-dihydro-1-benzofuran |
InChI |
InChI=1S/C9H7BrF2O/c10-6-3-5-1-2-13-8(5)7(4-6)9(11)12/h3-4,9H,1-2H2 |
InChI-Schlüssel |
KMXHNYBBKHWKEN-UHFFFAOYSA-N |
Kanonische SMILES |
C1COC2=C1C=C(C=C2C(F)F)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.